1-Acetyl-5-aminomethylindoline
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Overview
Description
1-Acetyl-5-aminomethylindoline is a compound belonging to the indoline family, which is a subset of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-5-aminomethylindoline can be synthesized through several methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels–Alder synthesis, which forms the indoline ring system . Catalytic synthesis is also employed, often using transition-metal catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic synthesis due to its efficiency and scalability. The use of stereoselective synthesis is also common to produce specific isomers of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-aminomethylindoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the presence of the indoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-Acetyl-5-aminomethylindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-aminomethylindoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: An indole derivative with antiviral properties.
Uniqueness: 1-Acetyl-5-aminomethylindoline is unique due to its specific acetyl and aminomethyl functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-[5-(aminomethyl)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-5-4-10-6-9(7-12)2-3-11(10)13/h2-3,6H,4-5,7,12H2,1H3 |
InChI Key |
WFCCZXGKNDKDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)CN |
Origin of Product |
United States |
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